N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with a phenyl group, a pyrrolidinyl group, and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl, pyrrolidinyl, and 3-methylphenyl substituents. Key steps may include:
Cyclization Reactions: Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenyl and 3-methylphenyl groups via nucleophilic aromatic substitution.
Amine Introduction: Incorporation of the pyrrolidinyl group through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound may be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It can be utilized in the synthesis of other complex organic molecules, serving as a building block in various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Uniqueness
The presence of the 3-methylphenyl group in this compound distinguishes it from other similar compounds
Biological Activity
N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 3-methylphenyl and phenyl amines with pyrrolidine in the presence of various reagents. The synthesis typically involves the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions, which can be optimized for yield and purity.
Anticancer Properties
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. The compound has been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that derivatives of this scaffold can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .
Enzymatic Inhibition
The compound acts as an inhibitor of several key enzymes involved in cancer progression and inflammation. Notably, it has shown inhibitory activity against CSNK2 (casein kinase 2), which is implicated in tumor growth and survival. This inhibition leads to a decrease in tumor cell viability and may enhance the efficacy of other anticancer agents .
Neurotransmitter Modulation
Recent studies have also highlighted the compound's ability to modulate neurotransmitter systems. It interacts with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders. This modulation could provide therapeutic benefits in conditions such as depression or anxiety disorders .
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:
- Study on Antitumor Activity : A study investigated the effects of a related compound on murine colon cancer models, demonstrating significant tumor reduction and improved survival rates. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .
- Neuropharmacological Assessment : Another study evaluated the impact of the compound on animal models exhibiting depressive-like behaviors. Results indicated that treatment with the compound led to significant improvements in behavior scores compared to controls, suggesting its potential as an antidepressant agent .
Research Findings Summary
Properties
IUPAC Name |
N-(3-methylphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-16-8-7-9-17(14-16)24-20-19-15-23-28(18-10-3-2-4-11-18)21(19)26-22(25-20)27-12-5-6-13-27/h2-4,7-11,14-15H,5-6,12-13H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEQAAHVOWDNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.